Topic: (2R,5R)-Avibactam Sodium Salt: Crystal Structure and Binding Affinity Analysis
Topic: (2R,5R)-Avibactam Sodium Salt: Crystal Structure and Binding Affinity Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Resurgence of β-Lactam Efficacy Through Novel Inhibition
The escalating crisis of antibiotic resistance, driven largely by the enzymatic degradation of β-lactam antibiotics by bacterial β-lactamases, has necessitated a paradigm shift in drug development. Avibactam, a novel non-β-lactam β-lactamase inhibitor, represents a significant breakthrough in this battle. Unlike its predecessors, such as clavulanic acid, avibactam possesses a broader spectrum of activity, neutralizing a wide array of serine β-lactamases, including Class A, Class C, and some Class D enzymes.[1][2] Its clinical utility, primarily in combination with antibiotics like ceftazidime, lies in its ability to restore the efficacy of these drugs against multidrug-resistant Gram-negative pathogens.[3][4]
This guide provides a deep dive into the core molecular principles governing avibactam's function. We will dissect its three-dimensional structure through the lens of X-ray crystallography and quantify its potent interactions with target enzymes using biophysical techniques. The central thesis of this document is that a granular understanding of avibactam's structural and kinetic profile is indispensable for the rational design of next-generation inhibitors and for optimizing its clinical application. The sodium salt form, (2R,5R)-Avibactam Sodium Salt, is the clinically approved formulation, and its properties are central to its therapeutic delivery.[3][4]
Part 1: The Molecular Blueprint: X-Ray Crystallography of Avibactam-Enzyme Complexes
The definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule and its interactions within a protein active site is single-crystal X-ray crystallography.[5][6][7] For avibactam, co-crystallization with its target β-lactamases has been instrumental in revealing the atomic details of its inhibitory mechanism.[8]
The Causality Behind Crystallization: Why Co-Crystallize?
Simply determining the structure of avibactam in isolation would offer limited insight into its biological function. The true power of crystallography is realized when avibactam is captured in its bound state within the enzyme's active site. This "snapshot" provides irrefutable evidence of the covalent bond formation, identifies the network of non-covalent interactions (hydrogen bonds, electrostatic interactions) that stabilize the complex, and reveals conformational changes in both the inhibitor and the enzyme upon binding.[7][9] This structural data is the foundation for understanding its broad-spectrum activity and the basis for its variable efficacy against different β-lactamase classes.[10]
Key Structural Insights from Avibactam-β-Lactamase Co-Crystals
Crystal structures of avibactam in complex with various clinically relevant β-lactamases have been resolved at high resolution, providing a wealth of mechanistic information.[1][9][10]
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Covalent Carbamylation: Across all inhibited serine β-lactamases, the structures confirm that avibactam forms a covalent carbamoyl-ester bond with the catalytic serine residue (e.g., Ser70 in Class A CTX-M-15, Ser64 in Class C AmpC).[9] This is the result of a nucleophilic attack by the serine hydroxyl on the carbonyl carbon of avibactam's cyclic urea ring.[11]
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The Sulfate "Anchor": A critical and recurring feature is the role of the sulfate group. It acts as a molecular anchor, engaging in a highly conserved set of hydrogen bonds and electrostatic interactions within the active site, mimicking the carboxylate group of natural β-lactam substrates.[9][11] In Class A enzymes like CTX-M-15, this involves interactions with residues such as Ser237 and Lys234.[9][12]
-
Conserved Binding Pockets: The overall binding mode of avibactam is remarkably similar across different enzyme classes (A, C, and D), which explains its broad-spectrum activity.[9][13] Key interactions involve the carboxamide group, which forms hydrogen bonds with conserved residues like Asn132 in Class A enzymes.[10][12]
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The Reversible Mechanism: The crystal structures provide a static image of the stable acyl-enzyme intermediate. This structural stability, conferred by the network of interactions, is a key factor in the slow, reversible nature of the inhibition, which distinguishes avibactam from irreversible inhibitors.[9][11]
Data Presentation: Crystallographic Parameters of Avibactam Complexes
The following table summarizes key data from published crystal structures, underscoring the high-resolution insights achieved.
| Target Enzyme | Ambler Class | PDB ID | Resolution (Å) | Key Catalytic Serine | Source |
| CTX-M-15 | A | 4HBU | 1.10 | Ser70 | |
| P. aeruginosa AmpC | C | 4ZBE | 1.80 | Ser64 | |
| OXA-10 | D | 4S2P | 1.70 | Ser70 | |
| OXA-48 | D | 4S2O | 2.00 | Ser70 | |
| OXA-24 | D | 4ZDX | 2.30 | Ser81 |
Experimental Protocol: Co-Crystallization and Structure Determination
This protocol is a generalized workflow, with specific conditions (e.g., concentrations, buffers, precipitants) requiring optimization for each target enzyme.
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Protein Expression and Purification: The target β-lactamase is overexpressed (typically in E. coli) and purified to >95% homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
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Complex Formation: Purified enzyme is incubated with a molar excess (e.g., 5-10 fold) of (2R,5R)-Avibactam Sodium Salt for a sufficient duration to ensure complete formation of the covalent complex.
-
Crystallization Screening: The avibactam-enzyme complex is subjected to high-throughput screening using various crystallization screens (e.g., sparse matrix screens) via vapor diffusion (hanging or sitting drop). This explores a wide range of pH, buffer, and precipitant conditions.
-
Crystal Optimization: Conditions yielding initial microcrystals are optimized by systematically varying reagent concentrations to grow larger, single, diffraction-quality crystals (ideally >20 µm).[5]
-
X-ray Diffraction Data Collection: A single crystal is cryo-protected and flash-cooled in liquid nitrogen. It is then mounted on a goniometer and exposed to a high-intensity X-ray beam (often from a synchrotron source).[8] The resulting diffraction pattern is recorded on a detector.
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Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement (using a known structure of the enzyme as a model). The electron density map is then used to build and refine the model of the complex, including the covalently bound avibactam, and to place key water molecules.
Part 2: Quantifying the Interaction: Binding Affinity and Kinetic Analysis
While crystallography provides a static picture, understanding the dynamic process of inhibition requires quantitative measurement of binding affinity and reaction kinetics. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable for this purpose.
Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Energetics
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[14][15] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. For enzyme inhibitors, ITC can also be adapted to measure the kinetics of catalysis and inhibition.[16][17]
The Causality Behind ITC: The choice to use ITC stems from its ability to provide a complete thermodynamic profile of the binding event. This is crucial for avibactam because its mechanism involves both an initial non-covalent binding step and a subsequent covalent bond formation. ITC can dissect these events and quantify the energetic drivers of the interaction, providing data that is complementary to the structural information from crystallography.
-
Sample Preparation: Purified β-lactamase is dialyzed extensively against the desired assay buffer. (2R,5R)-Avibactam Sodium Salt is dissolved in the final dialysis buffer to minimize heats of dilution. Samples are degassed immediately before the experiment.
-
Instrument Setup: The calorimeter is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
Loading: The enzyme solution (e.g., 10-20 µM) is loaded into the sample cell. The avibactam solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
Titration: A series of small, precisely controlled injections of avibactam into the enzyme solution is performed. The heat change after each injection is measured relative to a reference cell.
-
Data Analysis: The raw data (thermal power vs. time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of avibactam to enzyme. The resulting binding isotherm is fitted to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (KD, n, ΔH).
Surface Plasmon Resonance (SPR): Real-Time Kinetic Insights
SPR is a label-free optical technique used to monitor binding events in real time.[18] It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD = koff/kon) can be calculated.[19]
The Causality Behind SPR: SPR is selected when the primary goal is to understand the kinetics of the interaction—how fast the inhibitor binds and how long it remains bound. For a covalent, reversible inhibitor like avibactam, determining the koff rate is particularly important as it relates to the duration of inhibition and the rate of recyclization. This kinetic information is critical for predicting in vivo efficacy.
Data Presentation: Binding Affinity and Inhibitory Constants
The following table compiles inhibitory constants from the literature, demonstrating avibactam's potent activity against key β-lactamases.
| Target Enzyme | Ambler Class | IC50 (nM) | Source |
| TEM-1 | A | 8 | [20][21] |
| KPC-2 | A | 38 | [20][21] |
| P99 | C | 80 | [20][21] |
| E. coli PBP2 | - | 920 | [22] |
| P. aeruginosa PBP2 | - | 1100 | [22] |
Note: IC50 values are dependent on assay conditions. Ki or KD values provide a more direct measure of affinity.
Part 3: Synthesis of Structure and Affinity: The Reversible Covalent Mechanism
The true scientific insight emerges from synthesizing the structural and kinetic data. Avibactam's efficacy is not merely due to tight binding but is a consequence of its unique, multi-step inhibitory mechanism.
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Initial Non-covalent Binding: Avibactam first docks into the active site, guided by the electrostatic and hydrogen-bonding interactions identified in the crystal structures, particularly involving the sulfate group.
-
Acylation (Carbamylation): The catalytic serine, activated by a general base (e.g., Lys73 or a conserved water molecule), attacks the carbonyl group of avibactam, opening the diazabicyclooctane ring and forming a stable, covalent carbamoyl-enzyme intermediate.[9][11]
-
Decarbamylation (Recyclization): Unlike irreversible inhibitors that lead to enzyme fragmentation, the avibactam-enzyme complex is poised for reversal.[9] A key residue, such as Ser130 in CTX-M-15, acts as a general base to facilitate the reformation of the ring structure, releasing the intact avibactam molecule and regenerating the active enzyme.[10] This process is slow, resulting in a prolonged "off-time" and effective inhibition.
This reversible nature is a key differentiator. It allows a single avibactam molecule to potentially inhibit multiple enzyme molecules, while the stability of the covalent intermediate ensures a long duration of action.
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